3-N-[(E)-[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-[(E)-[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride is a complex organic compound that features a combination of indole, triazole, and aromatic amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-[(E)-[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride typically involves multi-step organic reactions. One common method involves the initial formation of the indole derivative, followed by the introduction of the triazole moiety through cyclization reactions. The final step often includes the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole moieties.
Reduction: Reduction reactions can occur at the aromatic amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-N-[(E)-[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and triazole moieties are known to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives.
Uniqueness
What sets 3-N-[(E)-[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride apart is its unique combination of functional groups, which confer a broad spectrum of biological activities and potential applications. The presence of both indole and triazole moieties allows for versatile interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-N-[(E)-[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN7.2ClH/c1-12-24-26-19(28(12)22)25-23-9-13-10-27(18-8-3-2-5-14(13)18)11-15-16(20)6-4-7-17(15)21;;/h2-10H,11,22H2,1H3,(H,25,26);2*1H/b23-9+;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXCEPNMGKGZSV-YWEKLTHTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)NN=CC2=CN(C3=CC=CC=C32)CC4=C(C=CC=C4Cl)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1N)N/N=C/C2=CN(C3=CC=CC=C32)CC4=C(C=CC=C4Cl)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.